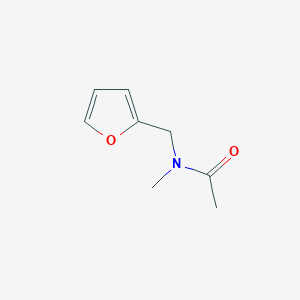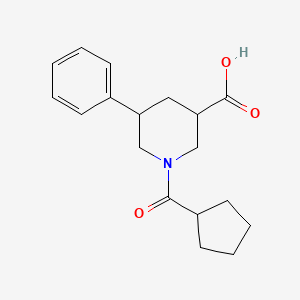
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide, also known as MTB, is a chemical compound that has been extensively studied for its potential use in medicinal applications. MTB is a thiazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have antibacterial effects by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide. One area of research is to further understand its mechanism of action, which could lead to the development of more effective treatments for cancer and bacterial infections. Additionally, research could focus on optimizing the use of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide in lab experiments, such as determining the optimal dosage and conditions for its use. Finally, research could focus on the development of new derivatives of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide that have improved properties, such as increased potency or reduced toxicity.
Synthesemethoden
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromoanisole with 3-methoxybenzylamine to form an intermediate, which is then reacted with thioamide to produce 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide. Another method involves the reaction of 3-methoxybenzylamine with 2-bromo-4-methoxyphenylthiocyanate to form an intermediate, which is then reacted with thioamide to produce 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in medicinal applications. It has been shown to have anti-inflammatory, anti-cancer, and antibacterial properties. 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of bacterial infections, including tuberculosis.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-7-5-6-12(10-13)19-17(21)15-11-24-18(20-15)14-8-3-4-9-16(14)23-2/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFHFRCKFPGEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)

![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)

![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)



![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)